molecular formula C5H7ClF3N3 B2576834 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride CAS No. 2197054-18-3

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride

Cat. No.: B2576834
CAS No.: 2197054-18-3
M. Wt: 201.58
InChI Key: YSGZKWHCWSUIPM-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it valuable in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride typically involves the reaction of imidazole derivatives with trifluoroethylating agents. One common method includes the use of 2,2,2-trifluoroethylamine hydrochloride as a fluorine source. The reaction is often catalyzed by transition metals such as iron or copper, which facilitate the N-trifluoroethylation of imidazole .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and radical initiators like azobisisobutyronitrile (AIBN). The reactions are typically conducted under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce a variety of trifluoroethyl-substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The compound may also influence cellular signaling pathways by altering the function of key enzymes and receptors .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethylamine hydrochloride
  • N-2,2,2-Trifluoroethylisatin ketimines
  • 2,2,2-Trifluoroethanol

Comparison: Compared to these similar compounds, 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride exhibits unique properties due to the presence of both the imidazole ring and the trifluoroethyl group. This combination enhances its chemical stability, reactivity, and potential for diverse applications in various fields .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)2-11-1-4(9)10-3-11;/h1,3H,2,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGZKWHCWSUIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197054-18-3
Record name 1-(2,2,2-trifluoroethyl)-1H-imidazol-4-amine hydrochloride
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